1-(2-Bromoquinolin-7-yl)methanamine hydrobromide
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Overview
Description
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide typically involves the bromination of quinoline derivatives followed by amination. One common synthetic route includes the bromination of 2-quinolinecarboxaldehyde to form 2-bromoquinoline, which is then subjected to reductive amination with methanamine to yield the desired product . Industrial production methods often employ palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide include other quinoline derivatives such as:
2-Bromoquinoline: A precursor in the synthesis of various quinoline-based compounds.
7-Quinolinemethanamine: Another derivative with potential biological activities.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10Br2N2 |
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Molecular Weight |
318.01 g/mol |
IUPAC Name |
(2-bromoquinolin-7-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10;/h1-5H,6,12H2;1H |
InChI Key |
KFIOYCUXDZDYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)CN.Br |
Origin of Product |
United States |
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